molecular formula C10H12O3 B134125 4-Hydroxy-3-methoxyphenylacetone CAS No. 2503-46-0

4-Hydroxy-3-methoxyphenylacetone

Cat. No. B134125
CAS RN: 2503-46-0
M. Wt: 180.2 g/mol
InChI Key: LFVCJQWZGDLHSD-UHFFFAOYSA-N
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Patent
US04393242

Procedure details

A mixture of isoeugenol (8.21 g., 50 mm.), acetic anhydride (5.62 g., 55 mm.) and anhydrous sodium acetate (0.41 g., 5 mm.) is heated at 100° C.-105° C. under nitrogen atmosphere for 2.5 hours. The reaction mixture is cooled and diluted with 65 ml. of toluene before a solution (11 ml.) of 38.6% peracetic and 0.85 g. of sodium acetate in acetic acid is added slowly. After heating at 50° C.-60° C. for 2-3 hours, the reaction mixture is cooled to 20° C. and treated with aqueous sodium bisulfite (2.8 g.) to destroy excess peracetic acid. The entire mixture is mixed with 8 ml. of toluene, 50 ml. of 14% aqueous sulfuric acid, and is heated with stirring to reflux for 12.5 hours. After cooling to ambient temperature, the toluene layer is separated, and the aqueous layer extracted 3×20 ml. of toluene. The toluene layers are combined, washed with saturated aqueous sodium sulfate, dried over anhydrous magnesium sulfate and concentrated in vacuo to give methylvanillyl ketone in 85.3% yield.
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85.3%

Identifiers

REACTION_CXSMILES
[C:1]1([O:11][CH3:12])[C:2](=[CH:4][CH:5]=[C:6]([CH:10]=1)[CH:7]=[CH:8][CH3:9])[OH:3].C(OC(=O)C)(=[O:15])C.C([O-])(=O)C.[Na+].S(=O)(O)[O-].[Na+]>C(O)(=O)C.C1(C)C=CC=CC=1>[CH3:9][C:8]([CH2:7][C:6]1[CH:5]=[CH:4][C:2]([OH:3])=[C:1]([O:11][CH3:12])[CH:10]=1)=[O:15] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
8.21 g
Type
reactant
Smiles
C=1(C(O)=CC=C(C=CC)C1)OC
Name
Quantity
5.62 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.41 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 100° C.-105° C. under nitrogen atmosphere for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
diluted with 65 ml
TEMPERATURE
Type
TEMPERATURE
Details
After heating at 50° C.-60° C. for 2-3 hours
Duration
2.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
to destroy excess peracetic acid
ADDITION
Type
ADDITION
Details
The entire mixture is mixed with 8 ml
TEMPERATURE
Type
TEMPERATURE
Details
of 14% aqueous sulfuric acid, and is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12.5 hours
Duration
12.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the toluene layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted 3×20 ml
WASH
Type
WASH
Details
washed with saturated aqueous sodium sulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(=O)CC1=CC(OC)=C(O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.